Product packaging for Z-Trp-phe-OH(Cat. No.:CAS No. 6521-49-9)

Z-Trp-phe-OH

Cat. No.: B1595288
CAS No.: 6521-49-9
M. Wt: 485.5 g/mol
InChI Key: NRTMQKMHFPBQNP-UHFFFAOYSA-N
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Description

Significance of Protected Peptides in Academic Research

Peptides, short chains of amino acids, are central to a vast array of biological functions, acting as hormones, neurotransmitters, and signaling molecules. Their synthesis, however, is a complex task due to the multifunctional nature of their constituent amino acids. biomatik.com This is where the concept of "protecting groups" becomes critically important. In chemical peptide synthesis, protecting groups are temporarily attached to reactive functional groups (like the N-terminus amino group or side chains) to prevent unwanted side reactions during the formation of peptide bonds. nih.govchemrxiv.org

The use of Nα-protecting groups is a foundational principle of peptide synthesis, enabling the controlled, stepwise assembly of amino acids into a desired sequence. chemrxiv.orgacs.org This methodology, particularly in Solid-Phase Peptide Synthesis (SPPS), has revolutionized the field, allowing for the efficient production of custom peptides for research and therapeutic development. acs.org Protected peptides are not merely intermediates; they are valuable building blocks for creating larger, more complex peptides and proteins through fragment condensation. acs.org Furthermore, they are essential for synthesizing peptidomimetics and cyclic peptides, which are designed to have improved stability and biological activity compared to their natural counterparts. nih.gov The strategic use of protecting groups allows chemists to construct novel molecular architectures with applications ranging from drug discovery and materials science to diagnostics. chemrxiv.org

Overview of Z-Trp-Phe-OH as a Model Dipeptide System for Research

This compound is a dipeptide derivative featuring a tryptophan (Trp) residue linked to a phenylalanine (Phe) residue. The "Z" in its name signifies the presence of a benzyloxycarbonyl (or carbobenzyloxy, Cbz) group, which protects the N-terminus of the tryptophan amino acid. cymitquimica.com This specific dipeptide is of interest due to the combined properties of its constituent parts: the bulky, aromatic side chains of both tryptophan and phenylalanine, and the classic, well-understood Z-protecting group.

These aromatic components contribute to hydrophobic characteristics that influence its solubility and its capacity for non-covalent interactions, such as π-π stacking. cymitquimica.com Such interactions are crucial drivers in processes like molecular self-assembly. Research on similar Z-protected aromatic amino acids, such as Z-Trp-OH and Z-Phe-OH, has demonstrated their ability to self-assemble into well-defined structures like fibers and flower-like morphologies, suggesting a similar potential for this compound. researchgate.net

Beyond its structural characteristics, this compound serves as a valuable research tool. It is a chiral molecule that has been shown to function as a metal ion receptor, capable of forming stable complexes with zinc ions. biosynth.com This interaction can be monitored via liquid chromatography, making it a useful model for studying peptide-metal ion binding, a process of fundamental importance in many biological systems. biosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 6521-49-9 biosynth.comglpbio.com
Molecular Formula C₂₈H₂₇N₃O₅ biosynth.comglpbio.com
Molecular Weight 485.54 g/mol glpbio.com
Appearance White powder chemimpex.com

| Solubility | Soluble in DMSO glpbio.com |

Scope and Research Imperatives for this compound Studies

The current and future research scope for this compound is multifaceted, stemming from its dual role as a synthetic intermediate and a functional molecule in its own right. Key research imperatives include:

Elucidation of Self-Assembly Mechanisms: A primary area for future investigation is the detailed study of this compound's self-assembly properties. Drawing parallels from related compounds like Z-Phe-Phe-OH, which forms various nanostructures depending on conditions, there is a need to explore how this compound assembles into higher-order structures. frontiersin.org Understanding the interplay of hydrogen bonding and π-π stacking in this system could lead to the design of novel hydrogels and other soft nanomaterials. mdpi.com

Applications in Materials Science: Following the study of its self-assembly, a significant imperative is to harness these properties for practical applications. The development of biocompatible and biodegradable materials for use as drug delivery vehicles or scaffolds for tissue engineering is a promising avenue. The inherent properties of the tryptophan and phenylalanine residues could be exploited for specific applications, such as carriers for hydrophobic drugs.

Advanced Studies in Molecular Recognition: The demonstrated ability of this compound to act as a metal ion receptor warrants further investigation. biosynth.com Future studies could explore its selectivity and affinity for a wider range of metal ions and investigate the structural basis of these interactions. This could inform the design of new sensors or chelating agents.

Use in Synthetic Chemistry: As a protected dipeptide, this compound remains a valuable building block for the synthesis of more complex peptides. cymitquimica.com It can be incorporated into larger sequences to study enzyme-substrate interactions, particularly for proteases that recognize aromatic residues, or to develop peptide-based therapeutic candidates. biomatik.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N3O5 B1595288 Z-Trp-phe-OH CAS No. 6521-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMQKMHFPBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318664
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-49-9
Record name NSC333736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational and Structural Analysis of Z Trp Phe Oh and Its Analogues

Spectroscopic Investigations of Solution-State Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Trp-Phe-OH Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptides like this compound, ¹H NMR provides valuable information about the local environment of each proton. Chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE) are key parameters used in conformational analysis. nih.govnih.gov

Studies on related aromatic dipeptides have demonstrated that the chemical shifts of amide and aromatic protons are particularly sensitive to conformational changes and intermolecular interactions. researchgate.net For instance, in a study of Z-Phe-OH, concentration- and temperature-dependent ¹H NMR experiments revealed the coexistence of supramolecular aggregates stabilized by a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions. researchgate.net The upfield shift of aromatic proton signals with increasing concentration is a characteristic indicator of π-π stacking. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Aromatic Dipeptide Analogues

ProtonChemical Shift (ppm) in DMSO-d₆Factors Influencing Chemical Shift
Aromatic Protons6.6 - 7.8π-π stacking, solvent exposure
Amide Protons7.9 - 10.1Hydrogen bonding, conformation
α-Protons4.1 - 4.5Backbone torsion angles (φ, ψ)

This table is illustrative and based on data from similar compounds. Actual values for this compound may vary. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Related Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.orgcreative-proteomics.com

For a small peptide like this compound, which is unlikely to form extensive regular secondary structures like long helices or sheets on its own, CD spectroscopy can still provide valuable information about its conformational preferences. The CD spectrum of this compound would be dominated by the contributions from the aromatic side chains of tryptophan and phenylalanine, as well as any preferred local conformations such as turns.

The characteristic CD spectral features are as follows:

α-helices: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-sheets: A negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.orgpnas.org

Random coil: A negative band near 200 nm. creative-proteomics.com

Solid-State Structural Studies of this compound Derivatives (e.g., X-ray Crystallography)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. sioc-journal.cn This technique has been instrumental in determining the solid-state conformations of numerous peptide derivatives. mdpi.comunibo.itresearchgate.net

The analysis of phenylalanine-based amphiphiles has demonstrated how intermolecular hydrogen bonds between amide and carboxylic acid groups, along with hydrophobic interactions, dictate the formation of extended networks in the solid state. unibo.it For this compound, one would expect the crystal structure to be stabilized by a network of hydrogen bonds involving the amide and carboxylic acid groups, as well as π-π stacking interactions between the aromatic side chains of the tryptophan and phenylalanine residues.

Table 2: Crystallographic Data for a Related Dipeptide Derivative (Boc-Trp-ΔPhe-OH)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.486(1)
b (Å)10.823(1)
c (Å)23.322(1)
V (ų)2394.4
Z4

Source: researchgate.net

Computational Chemistry and Molecular Dynamics Simulations of this compound

Prediction of Preferred Conformations and Dynamics

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of peptides. mdpi.comnih.gov These methods can predict the relative energies of different conformations and simulate how the peptide's structure fluctuates over time in a given environment. nih.govnih.gov

For this compound, MD simulations would typically be performed in a solvent environment to mimic solution-state conditions. The simulations would start from an initial structure and then calculate the forces on each atom to predict its movement over time. mdpi.com By running the simulation for a sufficient duration (nanoseconds to microseconds), it is possible to identify the most stable and frequently occurring conformations. nih.gov

These simulations can reveal dynamic processes such as the folding and unfolding of the peptide, transitions between different conformational states, and the formation and breaking of intramolecular interactions. nih.gov For example, simulations could predict whether this compound preferentially adopts an extended conformation or a more compact, folded structure. Studies on other peptides have successfully used MD simulations to understand the structural basis for their stability and to identify key residues involved in maintaining their folded state. nih.govplos.org

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A key advantage of computational methods is the ability to analyze the specific intramolecular interactions that stabilize the preferred conformations of this compound. frontiersin.orgd-nb.info

Hydrogen Bonding: The peptide backbone of this compound contains hydrogen bond donors (N-H groups) and acceptors (C=O groups). mdpi.comnih.gov The carboxylic acid and the indole (B1671886) N-H of tryptophan can also participate in hydrogen bonding. mdpi.comnih.gov Computational analysis can identify the presence and geometry of these hydrogen bonds, which are crucial for stabilizing folded structures like β-turns. nih.gov Water molecules can also mediate hydrogen bonds between different parts of the peptide. proteinstructures.com

Other Interactions: Van der Waals interactions between the nonpolar parts of the molecule also contribute to its stability. frontiersin.org Cation-π interactions, although not directly applicable to the neutral form of this compound, are another important type of interaction in related peptides with charged residues. d-nb.infoplos.org

Table 3: Common Intramolecular Interactions in this compound

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingAmide N-H, Carbonyl C=O, Indole N-H, Carboxyl OHStabilizes secondary structures like β-turns.
π-π StackingTryptophan indole ring, Phenylalanine phenyl ringContributes to the stability of folded conformations and drives aggregation. frontiersin.orgnih.gov
van der WaalsAliphatic and aromatic C-H groupsGeneral attractive forces that contribute to molecular packing. frontiersin.org

Z Trp Phe Oh in Enzymatic and Biochemical Research Studies

Application as a Substrate for Proteases and Peptidases in Mechanistic Studies

Z-Trp-Phe-OH serves as a valuable substrate for a range of proteolytic enzymes, enabling detailed investigations into their catalytic mechanisms and specificity.

The specificity of proteases is determined by the interactions between the amino acid residues of a peptide substrate and the corresponding binding pockets (subsites) in the enzyme's active site. The tryptophan and phenylalanine residues of this compound are particularly useful for probing the S1 and S2 subsites of enzymes that show a preference for large, hydrophobic, or aromatic side chains. hzdr.denih.gov

Pepsin: This aspartic endopeptidase exhibits a strong preference for hydrophobic and particularly aromatic residues like phenylalanine, tryptophan, and tyrosine at the P1 and P1' positions of the substrate. beilstein-journals.org The cleavage efficiency of pepsin is highly dependent on the identity of the amino acids flanking the scissile bond. beilstein-journals.org The Trp-Phe sequence in this compound aligns well with this specificity, making it an effective substrate for assaying pepsin activity and mapping its active site. beilstein-journals.org

Thermolysin: A metalloendopeptidase, thermolysin, preferentially cleaves peptide bonds on the N-terminal side of bulky and hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine. nih.gov While its primary specificity is at the P1' position, the residues in other positions, like P1 (occupied by Trp in this substrate), also influence binding and catalysis.

Chymotrypsin (B1334515): As a serine endopeptidase, chymotrypsin is well-known for its high specificity in cleaving peptide bonds C-terminally to large hydrophobic residues, with a strong preference for tryptophan, tyrosine, and phenylalanine in the P1 position. beilstein-journals.orgnih.gov Therefore, the Trp residue in this compound makes it a canonical substrate for studying chymotrypsin kinetics.

Cathepsins: Certain cysteine proteases, such as cathepsin L and cathepsin V, show a preference for hydrophobic residues (including Leu, Phe, Trp, Tyr) at the P2 position of the cleavage site. nih.gov This makes substrates like this compound relevant for studying the specificity of these enzymes, which are involved in various physiological processes. nih.gov

The following table summarizes the substrate specificity of several proteases relevant to the cleavage of this compound.

EnzymeClassPreferred P1 Residue(s)Preferred P2 Residue(s)Reference(s)
PepsinAspartic ProteasePhe, Trp, Tyr, Leu- beilstein-journals.org
ChymotrypsinSerine ProteaseTrp, Tyr, PheHydrophobic residues nih.gov, beilstein-journals.org
ThermolysinMetallo-proteaseCleaves N-terminal to Ile, Met, Phe, Trp, Tyr, Val (P1' Specificity)- nih.gov
Cathepsin L & VCysteine Protease-Leu, Phe, Trp, Tyr, Val nih.gov
Proteinase KSerine ProteaseAromatic or AliphaticAla beilstein-journals.org

This compound and similar peptides are instrumental in elucidating the mechanisms of enzymatic reactions. Proteases catalyze both the hydrolysis (cleavage) of peptide bonds and, under certain conditions, their formation (synthesis). nih.gov

In aqueous environments, proteases like pepsin catalyze the hydrolysis of the peptide bond between tryptophan and phenylalanine. The reaction involves an acyl-enzyme intermediate which is then attacked by a water molecule, releasing the cleaved peptide fragments. nih.gov However, in environments with low water content, such as in organic solvents, the reaction equilibrium can be shifted towards synthesis. nih.gov Studies using pepsin have shown that in two-phase systems with minimal aqueous content, the enzyme can catalyze the formation of peptide bonds. nih.gov Research on the pepsin-catalyzed coupling of Z-X-Phe-OH (where X included Trp) with another amino acid ester demonstrated that the enzyme's apparent specificity could be altered by the solvent environment, with a preference for more hydrophilic substituents at the P2 position in organic media, a contrast to its behavior in aqueous solutions. nih.gov This highlights the role of partitioning phenomena in modifying enzyme behavior and demonstrates the utility of substrates like this compound in studying these non-conventional catalytic activities. nih.gov

Investigation of Enzyme Specificity and Active Site Interactions (e.g., Pepsin, Thermolysin)

Role in Peptide Biosynthesis Pathway Research and Enzyme Engineering

The study of substrates like this compound contributes to the broader fields of peptide biosynthesis and enzyme engineering. Understanding how natural enzymes recognize and process specific peptide sequences is fundamental to both deciphering biosynthetic pathways and redesigning enzymes for novel applications. nih.gov

Enzyme engineering efforts often aim to alter the substrate specificity of an enzyme. nih.govd-nb.info For instance, researchers might want to engineer a protease to cleave a new sequence or to make an enzyme more efficient at synthesizing a specific peptide bond. This compound can serve as a benchmark substrate to evaluate the success of such engineering efforts. For example, directed evolution or site-directed mutagenesis can be used to create enzyme variants, which are then tested for their activity on the model substrate. A study on an aromatic amino acid decarboxylase, which naturally acts on tryptophan, engineered the enzyme to accept new substrates. d-nb.infonih.gov While a different enzyme class, this work illustrates the principle of using a native substrate (like a Trp-containing molecule) as a starting point to engineer new functionalities, monitoring how mutations affect activity on both the original and novel substrates. nih.gov

Development as a Model for Enzyme Active Site Probes

The specific recognition of the Trp-Phe sequence by certain proteases makes this compound an excellent scaffold for the development of enzyme active site probes. Activity-based probes (ABPs) are chemical tools used to label and monitor the activity of enzymes in complex biological systems. rsc.org

A typical ABP consists of three parts: a recognition element (the peptide sequence), a reactive group (or "warhead") that forms a covalent bond with an active site residue, and a reporter tag (like a fluorophore or biotin). frontiersin.org The Trp-Phe moiety can serve as the recognition element, directing the probe to the active site of proteases with a corresponding specificity. By attaching a fluorescent reporter and a quencher to a peptide sequence, a signal is produced only upon cleavage by the target enzyme. This principle is used to design highly specific probes to visualize enzyme activity in real-time. rsc.org While this compound itself is a substrate and not a probe, its known interactions with enzymes like pepsin and chymotrypsin provide the foundational knowledge required to design more complex molecules for active site mapping and imaging. hzdr.dersc.org

Influence of Amino Acid Sequence and Protecting Groups on Enzyme-Substrate Binding Affinity and Catalytic Efficiency

The catalytic efficiency of an enzyme on a substrate like this compound is profoundly influenced by both its amino acid sequence and the presence of chemical modifications such as protecting groups.

Amino Acid Sequence: The primary sequence of a peptide is the main determinant of its binding affinity and specificity to a protease. nih.gov For this compound, the sequence Trp-Phe is critical. As detailed in section 4.1.1, the bulky, aromatic side chains of tryptophan and phenylalanine fit into the hydrophobic S1 and S2 pockets of enzymes like chymotrypsin and are recognized by pepsin. beilstein-journals.orgnih.gov Swapping these amino acids for smaller or charged residues would drastically reduce or eliminate the binding and subsequent cleavage by these enzymes.

Protecting Groups: The N-terminal Carbobenzyloxy (Z) group is a widely used protecting group in peptide synthesis to prevent unwanted side reactions at the amine terminus. rsc.org This group also significantly impacts how the substrate interacts with an enzyme. The bulky, aromatic nature of the Z-group can influence binding by making additional contacts with the enzyme surface outside the specific subsites or, conversely, by causing steric hindrance. Studies on enzymatic deprotection have explored the use of specific enzymes, "deprotectases," to selectively remove such groups under mild conditions. rsc.org The presence of the Z-group on this compound makes it a useful tool not only for studying proteases but also for identifying and characterizing enzymes that can act on protected peptides, which is of great interest in green chemistry and biocatalysis. rsc.org

Self Assembly and Supramolecular Chemistry of Z Trp Phe Oh Component Derivatives

Principles of Aromatic Amino Acid Self-Assembly Relevant to Z-Trp-Phe-OH Components (e.g., π-π Stacking, Hydrogen Bonding)

The self-assembly of peptides containing aromatic amino acids like tryptophan and phenylalanine is a process governed by a delicate balance of non-covalent interactions. creative-peptides.comaksaray.edu.trmdpi.comnih.gov These forces, though individually weak, act in concert to direct the organization of peptide monomers into stable, higher-order structures. mdpi.com The primary driving forces include π-π stacking, hydrogen bonding, hydrophobic interactions, and electrostatic forces. creative-peptides.comaksaray.edu.trfrontiersin.orgscispace.commdpi.com

π-π Stacking: The aromatic rings of tryptophan and phenylalanine are electron-rich and can interact through π-π stacking. creative-peptides.comscispace.com This interaction is a major contributor to the stability of self-assembled structures, often inducing directional growth of the peptide assemblies. scispace.com In aqueous environments, the limited solubility of molecules with aromatic groups enhances the robustness of these interactions. scispace.com The energetic contribution from aromatic stacking is crucial for the formation of supramolecular structures. aksaray.edu.tr The presence of a large aromatic group, such as the benzyloxycarbonyl (Z) group, can further facilitate self-assembly through enhanced π-π stacking and hydrophobic interactions. frontiersin.org

Hydrogen Bonding: Hydrogen bonds are fundamental to the structure of self-assembling peptides. creative-peptides.com They form between the amide and carboxyl groups of the peptide backbone, as well as between side chains, driving the folding and aggregation of peptide chains. creative-peptides.comnih.gov These interactions are critical for the formation of secondary structures like β-sheets, which often serve as the foundation for larger assemblies such as fibrils and nanotubes. frontiersin.orgnih.gov The interplay between hydrogen bonding and π-π stacking is a key determinant of the final morphology of the assembled nanostructure. scispace.com

Hydrophobic Interactions: The nonpolar side chains of amino acids, including the aromatic rings of tryptophan and phenylalanine, tend to avoid contact with water. This hydrophobic effect drives the aggregation of peptide molecules in aqueous solutions, reducing the exposure of these nonpolar regions to the solvent. creative-peptides.comfrontiersin.orgscispace.com This process is entropically favorable and plays a significant role in the initial stages of self-assembly, often leading to the formation of a hydrophobic core around which further organization occurs. upc.edu

Electrostatic Interactions: The terminal amino and carboxyl groups of peptides can be charged, leading to electrostatic attractions or repulsions that influence the self-assembly process. creative-peptides.commdpi.com These interactions can be modulated by pH, which affects the protonation state of these groups. Electrostatic forces can either promote or inhibit aggregation, and the balance between these and other non-covalent forces is crucial for controlling the final structure. mdpi.comacs.org

Formation of Self-Assembled Nanostructures by Modified Aromatic Amino Acids (e.g., Fibers, Spheres, Flower-like Morphologies)

Modified aromatic amino acids and their dipeptides can self-assemble into a remarkable variety of nanostructures. The specific morphology is a consequence of the interplay between the amino acid sequence, chemical modifications, and the assembly conditions. mdpi.comnih.gov

Commonly observed nanostructures include:

Nanotubes and Nanofibers: Linear peptides, such as diphenylalanine (Phe-Phe), are well-known to form nanotubes and nanofibers. nih.govmdpi.comresearchgate.net These structures are often stabilized by a network of hydrogen bonds forming β-sheet-like arrangements, complemented by π-π stacking of the aromatic rings. frontiersin.orgnih.gov The introduction of capping groups, like the Fluorenylmethyloxycarbonyl (Fmoc) group, can promote the formation of fibrillar networks that lead to hydrogelation. frontiersin.org

Nanoribbons and Nanosheets: Under certain conditions, peptide self-assembly can lead to the formation of flattened structures like nanoribbons and twisted nanosheets. mdpi.comnih.gov

Nanospheres and Vesicles: Spherical structures, such as nanospheres and hollow vesicles, are also observed, particularly with modified peptides. mdpi.comresearchgate.netnih.gov For instance, protecting the amino group of diphenylalanine with a Boc group can lead to the formation of nanospheres. researchgate.net

Flower-like and Dendritic Morphologies: More complex, hierarchical structures resembling flowers or dendrites can also be formed, showcasing the intricate control over morphology that can be achieved. nih.gov

Cyclic dipeptides, which are structurally distinct from their linear counterparts, also exhibit a rich self-assembly behavior, forming nanoribbons, nanotubes, and nanowires. mdpi.compreprints.org The rigid, ring-shaped structure of cyclic dipeptides can lead to enhanced thermal stability, mechanical strength, and unique photoluminescence properties due to extensive hydrogen bonding and aromatic interactions. mdpi.com

Influence of Concentration, Temperature, and Solvent Systems on this compound Related Self-Assembly Processes

The self-assembly of peptides is a dynamic process that is highly sensitive to environmental conditions. mdpi.com Factors such as peptide concentration, temperature, and the solvent system play a critical role in determining the kinetics and thermodynamics of assembly, as well as the final morphology of the resulting nanostructures. mdpi.combiorxiv.org

Concentration: Peptide concentration is a key parameter in controlling aggregation. nih.gov Many self-assembling systems exhibit a critical aggregation concentration (CAC), below which self-assembly does not occur. nih.gov Above the CAC, peptides can aggregate into various structures, and the morphology can be concentration-dependent. nih.govnih.gov For instance, at lower concentrations, smaller aggregates or different types of nanostructures like hollow nanospheres might be favored, while higher concentrations can lead to the formation of larger, more complex structures like fibrils. nih.gov

Temperature: Temperature can have a significant impact on the non-covalent interactions that drive self-assembly. nih.gov For some systems, an increase in temperature can enhance hydrophobic interactions and promote assembly. scispace.com However, for others, particularly those dominated by hydrogen bonding, higher temperatures can lead to the disassembly of structures. nih.gov In some cases, temperature can be used to trigger reversible self-assembly or induce phase transitions between different nanostructures. researchgate.net For example, diphenylalanine has been shown to reversibly self-assemble into microtubes, nanowires, or organogels in different solvents in a temperature-dependent manner. researchgate.net

Solvent Systems: The choice of solvent is crucial as it can modulate the strength of all non-covalent interactions. mdpi.com In aqueous solutions, hydrophobic interactions are a major driving force. creative-peptides.com The pH of the aqueous solution can also have a profound effect by altering the charge state of the peptide, thereby influencing electrostatic interactions. mdpi.comroyalsocietypublishing.org Organic solvents can also be used to direct self-assembly, often leading to different morphologies than those observed in water. mdpi.com For example, diphenylalanine can form nanotubes in aqueous solutions but may form different structures in organic solvents. mdpi.combiorxiv.org The composition of the solvent can be tuned to control the self-assembly process and generate a variety of structures. nih.gov

Characterization of Supramolecular Architectures in Research (e.g., Optical Microscopy, Electron Microscopy, Spectroscopy)

A variety of analytical techniques are employed to characterize the morphology and underlying structure of self-assembled peptide nanostructures. researchgate.net These methods provide information across different length scales, from the molecular arrangement to the macroscopic morphology.

Microscopy Techniques:

Optical Microscopy: Techniques like polarizing, fluorescence, and confocal microscopy can provide initial insights into the formation and morphology of larger self-assembled structures. researchgate.net

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for visualizing the detailed morphology of nanostructures with high resolution. google.comnih.gov Cryogenic TEM (cryo-TEM) is particularly valuable for observing structures in a near-native, hydrated state. reading.ac.uknih.gov Recent advances in liquid-cell TEM (LCTEM) even allow for the in-situ observation of the dynamic processes of nanostructure growth. nih.govacs.orgacs.org

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images of self-assembled structures on a surface, providing information on their height, width, and morphology. reading.ac.ukresearchgate.net

Spectroscopic Techniques:

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are widely used to monitor the self-assembly process. nih.govmdpi.com Changes in the absorption or fluorescence spectra of aromatic residues can indicate their aggregation and changes in their local environment. mdpi.com Dyes like Thioflavin T and Congo Red are often used as fluorescent probes to detect the formation of amyloid-like fibrillar structures. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the secondary structure of peptides within an assembly, such as the presence of β-sheets, α-helices, or random coils. reading.ac.uknih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the hydrogen bonding and secondary structure of peptides. The position of the amide I band is particularly sensitive to the peptide backbone conformation and can be used to identify β-sheet structures. reading.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide atomic-level details about the conformation and packing of peptides within a self-assembled structure. pnas.org Solution-state NMR can be used to study the dynamics of assembly and the interactions between peptides in solution. nih.gov

Design Principles for Novel Self-Assembling Peptide Systems Based on Aromatic Interactions

The rational design of novel self-assembling peptide systems with desired properties and functionalities is a major goal in bionanotechnology. nih.gov Several key principles guide this design process, with a strong emphasis on leveraging aromatic interactions.

Sequence Selection and Modification: The choice of amino acid sequence is paramount. creative-peptides.comnih.gov

Amphiphilicity: Designing peptides with distinct hydrophobic and hydrophilic domains is a common strategy to drive self-assembly in aqueous environments. nih.gov

Aromatic Residues: Incorporating aromatic amino acids like phenylalanine, tryptophan, and tyrosine provides the crucial π-π stacking interactions that promote and direct assembly. creative-peptides.commdpi.com The position of these residues within the peptide sequence can influence the final structure. nih.gov

Capping Groups: Attaching aromatic moieties, such as Fmoc or naphthalene (B1677914), to the N-terminus of a peptide can significantly enhance its self-assembly propensity through increased π-π stacking and hydrophobic interactions. frontiersin.orgreading.ac.uk

Balancing Non-Covalent Interactions: The design must carefully balance the various non-covalent forces. mdpi.com

Hydrogen Bonding vs. π-π Stacking: The interplay between hydrogen bonding in the peptide backbone and π-π stacking of the aromatic side chains is critical. reading.ac.uk

Electrostatic Control: The inclusion of charged residues allows for control over self-assembly through pH and ionic strength, as electrostatic repulsion can counteract the attractive forces of hydrophobic and aromatic interactions. mdpi.com

Environmental Responsiveness: Peptides can be designed to self-assemble in response to specific environmental triggers, such as changes in pH, temperature, or the presence of specific ions or molecules. This allows for the creation of "smart" materials with tunable properties.

Computational Modeling: Molecular dynamics simulations and other computational tools are increasingly used to predict the self-assembly behavior of designed peptide sequences, aiding in the rational design process before experimental synthesis and characterization. nih.govmdpi.com

By systematically applying these principles, researchers can create a wide array of novel peptide-based nanomaterials with tailored structures and functions for applications in fields ranging from materials science to biomedicine.

Molecular Recognition and Interaction Studies Involving Z Trp Phe Oh and Its Building Blocks

Binding Interactions with Metal Ions (e.g., Zinc)

The interaction between peptides and metal ions is a cornerstone of bioinorganic chemistry, with zinc (Zn²⁺) being of particular interest due to its prevalence in biological systems. ias.ac.inacs.org Studies on dipeptides like those containing cysteine and histidine have provided foundational knowledge on the stability and binding modes of metal-peptide complexes. ias.ac.inresearchgate.net For instance, research has shown that zinc complexes of dipeptides can bind to DNA, a phenomenon not observed with similar cobalt complexes. ias.ac.inresearchgate.net

The aromatic amino acids tryptophan and phenylalanine, the building blocks of Z-Trp-Phe-OH, also play a significant role in metal ion binding. researchgate.net The intrinsic fluorescence of tryptophan, in particular, is a sensitive tool for studying these interactions. rsc.orgrsc.org When a metal ion binds to a protein or peptide, it can cause a change in the local environment of tryptophan residues, leading to a detectable shift in their fluorescence emission. rsc.orgrsc.org For example, the binding of zinc ions to the protein α-lactalbumin causes a significant increase and a redshift in its intrinsic fluorescence, indicating that the tryptophan residues are exposed to a more hydrophilic environment. rsc.org Conversely, the fluorescence of bovine serum albumin (BSA) is quenched upon binding to zinc, suggesting a strong interaction between the metal and the protein's coordination residues. rsc.org

While direct studies on this compound and zinc are not extensively detailed in the provided results, the principles derived from studies of its constituent amino acids and other dipeptides are highly relevant. The carboxyl and amino groups of the peptide backbone, along with the indole (B1671886) ring of tryptophan, provide potential coordination sites for zinc ions. acs.orgresearchgate.net The binding can influence the peptide's conformation and stability. acs.org

Table 1: Investigated Interactions of Peptides and Amino Acids with Metal Ions

MoleculeMetal IonKey FindingReference
CysteinylglycineZn(II), Co(II)Zinc complexes bind to DNA, while cobalt complexes do not. ias.ac.inresearchgate.net
HistidylglycineZn(II), Co(II)Studied as models for the zinc core in zinc fingers. ias.ac.inresearchgate.net
α-lactalbuminZn(II)Binding causes an increase and redshift in tryptophan fluorescence. rsc.org
Bovine Serum Albumin (BSA)Zn(II)Binding leads to quenching of tryptophan fluorescence. rsc.org
Tryptophan-Phenylalanine (Trp-Phe)Cu(II)Functions as a fluorescent sensor for copper ions. acs.orgresearchgate.net

Interactions with Host Molecules (e.g., Glucose-Naphtho Crown Ethers)

Host-guest chemistry explores the formation of complexes between a large "host" molecule and a smaller "guest" molecule, driven by non-covalent interactions. Crown ethers are a prominent class of host molecules known for their ability to selectively bind cations and ammonium-containing compounds. acs.orgnih.gov

A glucose-derived naphtho crown ether has been shown to be a highly effective receptor for aromatic amino acids and their esters in water, with a particular selectivity for tryptophan. beilstein-journals.orgnih.govresearchgate.net The primary interaction driving this recognition is π–π stacking between the naphthalene (B1677914) unit of the crown ether and the indole ring of tryptophan. beilstein-journals.orgnih.gov This interaction is strong enough to cause a significant quenching of the naphthalene's fluorescence upon binding, providing a clear signal for recognition. beilstein-journals.orgnih.gov

Furthermore, this glucose-naphtho crown ether can also bind to tryptophan residues within model tripeptides. beilstein-journals.orgnih.govresearchgate.net The binding affinity is influenced by the peptide sequence. For instance, the binding affinity for the tripeptide H-Trp-Ala-Ala-NH₂ is higher than for free tryptophan, demonstrating the potential for sequence-specific recognition. nih.gov The binding is predominantly entropy-driven, suggesting that the hydrophobic effect plays a significant role in the complex formation in an aqueous environment. researchgate.net

Studies with other host molecules, such as perylene (B46583) bisimide (PBI) receptors functionalized with crown ethers, have also demonstrated strong binding to aromatic amino acids and dipeptides. nih.gov These interactions are also characterized by fluorescence quenching of the host molecule and can exhibit high binding constants, indicating stable complex formation. nih.gov

Table 2: Binding Affinities of Glucose-Naphtho Crown Ether with Tryptophan and Related Peptides

Guest MoleculeBinding Affinity (Ka, M⁻¹) by ITCBinding Affinity (Ka, M⁻¹) by FluorescenceReference
H-ʟ-Trp-OH980 ± 2601500 ± 40 beilstein-journals.orgnih.gov
H-Trp-Ala-Ala-NH₂1440 ± 2902060 ± 70 nih.gov
H-Ala-Trp-Ala-NH₂1450 ± 1902100 ± 50 nih.gov
H-Ala-Ala-Trp-NH₂1420 ± 2102200 ± 60 nih.gov
Ac-Trp-Ala-Ala-NH₂800 ± 1901150 ± 40 nih.gov

Development of this compound-Based Molecular Probes for Target Analytes (e.g., Fluorescent Sensing of Copper Ions)

The unique photophysical properties of the tryptophan residue make peptides containing it, such as this compound, excellent candidates for the development of fluorescent molecular probes. The dipeptide Trp-Phe has been successfully employed as a "green" fluorescent sensor for the detection of copper ions (Cu²⁺) in aqueous solutions. acs.orgresearchgate.net

The sensing mechanism is based on the coordination of Cu²⁺ to the dipeptide, which leads to a distinct decrease in the fluorescence intensity of the tryptophan residue. acs.org This fluorescence quenching is highly selective for Cu²⁺ over a range of other metal ions. acs.org The Trp-Phe probe offers several advantages, including high sensitivity, a rapid response time (reaching maximum signal change within 10 seconds), and a wide linear detection range. acs.orgresearchgate.net Job's plot analysis has indicated a 1:1 binding stoichiometry between the Trp-Phe dipeptide and Cu²⁺. acs.org

Other peptide-based fluorescent sensors have also been developed for the detection of Cu²⁺ and other ions. rsc.orgnih.govrsc.orgnih.govrsc.org These often incorporate a fluorophore, such as a dansyl group, conjugated to a peptide sequence that provides selective binding sites for the target analyte. rsc.orgnih.govrsc.org For example, a tetrapeptide-dansyl conjugate has been shown to detect Cu²⁺ with a detection limit of 88 nM. rsc.org Similarly, a pentapeptide-based sensor demonstrated a "turn-off" fluorescent response to Cu²⁺ with a detection limit of 85.0 nM. nih.gov

Table 3: Performance of Peptide-Based Fluorescent Probes for Copper Ion Detection

ProbeResponse to Cu²⁺Detection LimitReference
Trp-PheFluorescence quenching10-1500 nM (linear range) acs.orgresearchgate.net
Dansyl-tetrapeptide (L)"On-off" fluorescence88 nM rsc.org
Dansyl-Gly-His-Gly-Gly-Trp-COOH (D-P5)"Turn-off" fluorescence85.0 nM nih.gov
Dansyl-His-Pro-Gly-Trp-NH₂ (D-P4)Fluorescence quenching105 nM rsc.org
FITC-Gly-Gly-His-NH₂ (FGGH)Fluorescence and colorimetric1.42 nM nih.gov

Investigation of Peptide-Membrane Interactions using this compound Analogues

The interaction of peptides with lipid membranes is a critical area of research, with implications for understanding the mechanisms of antimicrobial peptides and drug delivery systems. acs.orgchemrxiv.orgnih.govmdpi.comresearchgate.net The tryptophan residue, with its large, amphipathic indole side chain, plays a particularly important role in anchoring peptides to the membrane interface. researchgate.netnih.gov

Studies using analogues of Trp-containing peptides have provided valuable insights into these interactions. nih.govias.ac.in The fluorescence of tryptophan is highly sensitive to the polarity of its environment, making it a useful intrinsic probe for monitoring peptide-membrane binding. nih.gov A blue shift in the tryptophan fluorescence emission spectrum upon addition of lipid vesicles indicates that the tryptophan residues have moved into a more hydrophobic environment at the membrane interface. nih.gov

The interaction of diphenylalanine (Phe-Phe), a close analogue of the phenylalanine part of this compound, with lipid membranes has been studied in detail. acs.orgchemrxiv.orgnih.gov These studies have shown that the self-assembled fibrillar structures of diphenylalanine can interact with lipid vesicles, leading to the formation of supported lipid membranes. acs.orgchemrxiv.orgnih.gov The nature of this interaction is dependent on the fluidity of the lipid membrane. acs.orgchemrxiv.org

Furthermore, research on model pentapeptides with the sequence Ac-WL-X-LL-OH, where X is an aromatic amino acid (including Trp and Phe), has utilized solid-state NMR to investigate their effects on phospholipid membranes. mdpi.com These studies aim to elucidate the depth of insertion of aromatic residues into the membrane, which is crucial for understanding their role in membrane protein function and peptide-lipid interactions. mdpi.com The hydrophobicity of Fmoc-dipeptides has also been shown to be a key factor in their interaction with lipid membranes, with an optimal range of hydrophobicity leading to efficient membrane interaction without causing toxicity. acs.org

Table 4: Summary of Studies on Peptide-Membrane Interactions

Peptide/AnalogueMembrane SystemKey FindingReference
Indolicidin and its analoguesPhosphatidylcholine vesiclesTryptophan residues localize at the membrane interface, causing surface deformation. ias.ac.in
Diphenylalanine (FF)DOPC, DMPC, DPPC lipid membranesFibrillar FF transforms liposomes into a supported lipid membrane through hydrophobic interactions. acs.orgchemrxiv.org
Ac-WL-X-LL-OH (X=Phe, Tyr, Trp)POPC bilayersInvestigated the depth of membrane insertion of aromatic residues using solid-state NMR. mdpi.com
Fmoc-dipeptidesDMPA phospholipid monolayersHydrophobicity of the dipeptide influences its interaction efficiency with the lipid membrane. acs.org
Tritrpticin analoguesePC:ePG vesiclesThe position of tryptophan residues is critical for membrane permeabilization activity. nih.gov

Future Research Directions and Translational Perspectives for Z Trp Phe Oh Research

Advancements in Peptide Engineering and Design for Specific Research Applications

Peptide engineering is a rapidly advancing field that seeks to create novel peptide structures with tailored functionalities. Z-Trp-Phe-OH serves as an excellent foundational molecule for such engineering endeavors. The deprotection of the Z-group provides a reactive N-terminus for the elongation of the peptide chain or for the attachment of various functional moieties.

Future research can focus on several key areas of peptide engineering using the Trp-Phe motif derived from this compound:

Structural Modifications: The inherent structure of the Trp-Phe dipeptide can be systematically altered. This includes the substitution of L-amino acids with their D-enantiomers to enhance proteolytic stability, a crucial factor for therapeutic peptides. ontosight.ai The synthesis of retro-inverso peptides, where the sequence is reversed and the chirality of all amino acids is inverted, is another strategy to create peptides that are less susceptible to enzymatic degradation while potentially retaining biological activity.

Functional Group Conjugation: The aromatic side chains of tryptophan and phenylalanine can be modified to introduce new functionalities. For instance, the indole (B1671886) ring of tryptophan is a site for various chemical modifications that can alter the peptide's electronic properties or introduce labels for imaging studies. beilstein-journals.org Furthermore, after the removal of the Z-group, the N-terminus can be conjugated with fatty acids to create lipopeptides, which can enhance membrane interaction and self-assembly properties. nih.gov

Cyclization: Cyclization is a common strategy to improve the stability and fix the conformation of peptides. The linear Trp-Phe dipeptide, after elongation with additional amino acids, can be cyclized through head-to-tail, side-chain-to-side-chain, or other strategies to create conformationally constrained analogs with potentially higher receptor affinity and selectivity.

Table 1: Potential Peptide Engineering Strategies for this compound Derivatives

Engineering StrategyDescriptionPotential Research Application
D-Amino Acid Substitution Replacing L-Tryptophan or L-Phenylalanine with their D-isomers.Enhancing stability against enzymatic degradation for therapeutic development. ontosight.ai
N-Terminal Modification Replacing the Z-group with other chemical moieties like acyl chains or polyethylene (B3416737) glycol (PEG).Improving pharmacokinetic properties, creating amphiphiles for self-assembly. nih.gov
Side-Chain Modification Chemical modification of the indole ring of Tryptophan or the phenyl ring of Phenylalanine.Introduction of fluorescent probes for imaging or altering receptor binding specificity.
Peptide Cyclization Forming a cyclic peptide from a linear precursor containing the Trp-Phe motif.Creating conformationally constrained peptides to enhance receptor binding and stability.
Peptoid Integration Incorporating N-substituted glycine (B1666218) residues into a peptide chain containing Trp-Phe.Generating novel structures with altered hydrogen bonding patterns and proteolytic stability. nih.gov

High-Throughput Screening Methodologies in Peptide Research Utilizing this compound Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds. americanpharmaceuticalreview.com Derivatives of this compound are well-suited for inclusion in HTS campaigns to identify new bioactive peptides or functional biomaterials.

The process would involve creating a combinatorial library based on the Trp-Phe scaffold. Starting with this compound, a "split-and-pool" synthesis approach can be used to generate a vast number of related peptides. nih.gov For example, after removing the Z-group, different amino acids could be coupled to the N-terminus, or the C-terminal carboxylic acid could be amidated with a diverse set of amines.

These libraries can then be screened using various HTS techniques:

Binding Assays: To identify peptides that bind to a specific protein target, libraries can be screened using techniques like ELISA or affinity selection-mass spectrometry (AS-MS). acs.org

Functional Assays: Cellular assays can be used to screen for peptides that elicit a specific biological response, such as inhibiting cell growth or promoting cell differentiation.

Self-Assembly Screens: By varying conditions such as pH, temperature, and concentration, peptide libraries can be screened for their ability to self-assemble into nanostructures like hydrogels, nanotubes, or nanofibers. rsc.org

Table 2: High-Throughput Screening Methods for this compound Derivative Libraries

HTS MethodPrincipleApplication for Trp-Phe Derivatives
Phage Display Genetic engineering of bacteriophages to express peptide libraries on their surface.Screening for high-affinity binders to therapeutic targets. tangobio.com
One-Bead-One-Compound (OBOC) Libraries Each bead in a resin support carries a unique peptide sequence.Screening for binding to labeled targets or for catalytic activity. nih.gov
Peptide Arrays Peptides are synthesized at high density on a solid surface (e.g., a glass slide).Parallel screening of thousands of peptides for binding or enzymatic modification. medsci.org
Phenotype MicroArray (PM) Automated system for screening microbial cells against a wide range of chemicals.Identifying Trp-Phe derivatives that affect bacterial growth or metabolism. nih.govresearchgate.net
Affinity Selection-Mass Spectrometry (AS-MS) A target is used to "fish out" binding peptides from a library, which are then identified by mass spectrometry.Rapidly identifying lead compounds from a complex mixture. acs.org

Integration of this compound into Advanced Biomaterial Design Research

The self-assembly of peptides into well-ordered nanostructures is a promising avenue for the development of advanced biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. nih.govresearchgate.net The Trp-Phe dipeptide is an attractive building block for such materials due to the strong π-π stacking interactions afforded by its aromatic side chains, which can drive the self-assembly process. nih.govrsc.org

This compound itself, or its deprotected form, can be used as a starting point for designing self-assembling peptides. For instance, the attachment of a long alkyl chain to the N-terminus of the Trp-Phe dipeptide would create a peptide amphiphile, a molecule with a hydrophilic peptide headgroup and a hydrophobic tail. These molecules are known to self-assemble in aqueous solution to form a variety of nanostructures, including micelles, nanofibers, and hydrogels. nih.gov

Research in this area could focus on:

Injectable Hydrogels: Designing Trp-Phe-based peptides that can form hydrogels under physiological conditions. nih.govresearchgate.net These hydrogels could be used as scaffolds for 3D cell culture or as depots for the sustained release of therapeutic agents. acs.org

Bioactive Scaffolds: Incorporating cell-adhesion motifs, such as the RGD sequence, into a Trp-Phe-based self-assembling peptide could create a bioactive scaffold that promotes tissue integration and regeneration. nih.gov

Stimuli-Responsive Materials: By incorporating pH- or temperature-sensitive elements into the peptide design, it is possible to create "smart" biomaterials that change their properties in response to environmental cues. nih.gov For example, a hydrogel might dissolve to release a drug when the local pH drops, a characteristic of tumor microenvironments.

Table 3: Applications of this compound in Biomaterial Research

Biomaterial ApplicationDesign PrinciplePotential Function
Tissue Engineering Scaffolds Self-assembly of Trp-Phe derivatives into nanofibrous hydrogels that mimic the extracellular matrix.Providing a 3D environment for cell growth, proliferation, and differentiation. nih.gov
Drug Delivery Systems Encapsulation of therapeutic molecules within self-assembled nanostructures (e.g., micelles or nanotubes) formed from Trp-Phe amphiphiles.Protecting the drug from degradation and providing controlled release. nih.gov
Bio-inspired Mineralization Using self-assembled Trp-Phe peptide templates to direct the growth of inorganic crystals like hydroxyapatite.Creating composite materials for bone and dental regeneration. nih.gov
Antimicrobial Surfaces Covalent attachment of Trp-Phe peptides with antimicrobial activity to medical device surfaces.Preventing biofilm formation and reducing the risk of infections. mdpi.com
Biosensors Integration of Trp-Phe nanostructures with recognition elements (e.g., aptamers) for detecting specific biomolecules.Enabling sensitive and selective detection of disease markers. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Trp-phe-OH, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling Z-protected tryptophan (Z-Trp) with phenylalanine (Phe-OH) using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF. Critical steps include monitoring reaction completion via TLC or HPLC and purifying via recrystallization or column chromatography. To ensure reproducibility, document exact molar ratios, solvent purity, temperature, and reaction time. Use standardized characterization methods (e.g., 1^1H NMR, HPLC retention times) to confirm product identity and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data from these methods be interpreted?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity. Compare retention times with standards.
  • NMR : Analyze 1^1H and 13^13C spectra to confirm the presence of Z-group protons (7.2–7.4 ppm aromatic signals) and dipeptide backbone resonances.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching theoretical molecular weight.
    Cross-validate results across techniques to minimize false positives .

Q. What are the key considerations for maintaining stability of this compound during experimental storage?

  • Methodological Answer : Store lyophilized this compound at −20°C in airtight, light-resistant containers. For solution-phase storage, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis. Stability studies should include pH (e.g., 4–7) and temperature (e.g., 4°C vs. 25°C) variables to identify optimal conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DOE) methodologies?

  • Methodological Answer : Apply DOE to test variables such as solvent polarity (DMF vs. THF), coupling reagent (DCC vs. EDC/HOBt), and reaction time. Use a factorial design (e.g., 23^3 matrix) to identify interactions. Analyze yield via HPLC and fit data to a response surface model. For example, a study might reveal that DMF with EDC/HOBt at 24 hours maximizes yield (>85%) while minimizing racemization .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Systematically compare assay conditions:

  • Concentration ranges : Dose-response curves may vary due to solubility limits.
  • Cell lines/Targets : Differences in receptor expression or enzyme isoforms affect activity.
  • Vehicle controls : DMSO concentration >0.1% can artifactually inhibit activity.
    Conduct meta-analyses using standardized effect sizes and heterogeneity tests (e.g., I2^2 statistic) to quantify variability. Replicate key experiments under harmonized protocols .

Q. How can molecular dynamics (MD) simulations be applied to study the conformational behavior of this compound in varying solvent environments?

  • Methodological Answer :

  • Setup : Use AMBER or GROMACS with explicit solvent models (e.g., water, methanol) and a force field (e.g., CHARMM36).
  • Analysis : Calculate root-mean-square deviation (RMSD) to assess stability, and solvent-accessible surface area (SASA) to quantify hydrophobicity.
  • Outcome : Simulations may reveal that this compound adopts a β-turn conformation in water but becomes more flexible in less polar solvents, impacting its binding to biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.